Cas no 827-94-1 (2,6-Dibromo-4-nitroaniline)
2,6-Dibromo-4-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-nitroaniline Solution
- (2,6-dibromo-4-nitrophenyl)amine
- 1-amino-2,
- 2,4,6-TRIBROMOANILINE
- 2,5-BIS(TRIFLUOROMETHYL)PHENOL
- 2,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID
- 2,6-bibromo-4-nitroaniline
- 2,6-Dibromo-4-nitroa
- 2,6-dibromo-4-nitro-anilin
- 2,6-dibromo-4-nitro-aniline
- 2,6-dibromo-4-nitro-benzenamin
- 2,6-dibromo-4-nitrobenzenamine
- 2,6-dibromo-p-nitroaniline
- 2,6-DIBROOMO-4-NITROANILINE
- 4-Nitro-2,6-dibromoaniline
- Benzenamine, 2,6-dibromo-4-nitro-
- Aniline, 2,6-dibromo-4-nitro-
- GWI915PON9
- 2,6-dibromo-4-nitrophenylamine
- YMZIFDLWYUSZCC-UHFFFAOYSA-N
- 2,6-DIBROMO-4-NITRO-PHENYLAMINE
- NSC38765
- PubChem2330
- DSSTox_CID_31146
- DSSTox_GSID_52573
- Aniline,6-dibromo-4-nitro-
- KSC448A9P
- Be
- 2,6-Dibromo-4-nitrobenzenamine (ACI)
- Aniline, 2,6-dibromo-4-nitro- (6CI, 7CI, 8CI)
- NSC 38765
- 2,6-Dibromo-4-nitroaniline, >=97%
- NCGC00340450-01
- 2,6-bis(bromanyl)-4-nitro-aniline
- AC-11445
- CAS-827-94-1
- W-104160
- A840445
- Q27279324
- AM20041215
- SY016896
- 3,3,5-TRIMETHYLCYCLOHEXYLACRYLATE
- 2,6-DIBROMO-4-NITROANILINE [HSDB]
- AF-407/03087010
- HSDB 6072
- FT-0610553
- D2414
- YMZIFDLWYUSZCC-UHFFFAOYSA-
- AB01333345-02
- 827-94-1
- AKOS000118877
- SCHEMBL219209
- NCGC00357028-01
- CHEMBL3560559
- EN300-19547
- 27-94-1
- InChI=1/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
- AC1503
- NSC-38765
- Z104474184
- DTXSID7052573
- UNII-GWI915PON9
- NS00004246
- Benzenamine,6-dibromo-4-nitro-
- Tox21_303713
- MFCD00007639
- DTXCID4031146
- EINECS 212-577-8
- STR06005
- ALBB-026585
- Benzenamine, 2,6dibromo4nitro
- STK301825
- BBL016008
- Aniline, 2,6dibromo4nitro
- DB-056658
-
- MDL: MFCD00007639
- Inchi: 1S/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
- InChI Key: YMZIFDLWYUSZCC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(Br)C(N)=C(Br)C=1)=O
- BRN: 2110915
Computed Properties
- Exact Mass: 293.86400
- Monoisotopic Mass: 293.863953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 71.8
Experimental Properties
- Color/Form: Not determined
- Density: 2.2265 (rough estimate)
- Melting Point: 206.0 to 209.0 deg-C
- Boiling Point: 207°C (rough estimate)
- Flash Point: 175.6℃
- Refractive Index: 1.6220 (estimate)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, acids and acid chlorides, chloroformates.
- PSA: 71.84000
- LogP: 3.80640
- Solubility: Not determined
2,6-Dibromo-4-nitroaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36-S37/39-S26
- RTECS:BX2599000
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:I; II; III
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store at room temperature
2,6-Dibromo-4-nitroaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,6-Dibromo-4-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 190268-100G |
2,6-Dibromo-4-nitroaniline |
827-94-1 | 100g |
¥2970.31 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853368-100g |
2,6-Dibromo-4-nitroaniline |
827-94-1 | ≥97% | 100g |
¥182.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853368-25g |
2,6-Dibromo-4-nitroaniline |
827-94-1 | ≥97% | 25g |
¥86.00 | 2022-01-10 | |
| TRC | D424705-500mg |
2,6-Dibromo-4-nitroaniline |
827-94-1 | 500mg |
$ 52.00 | 2023-09-07 | ||
| TRC | D424705-1g |
2,6-Dibromo-4-nitroaniline |
827-94-1 | 1g |
$ 64.00 | 2023-09-07 | ||
| TRC | D424705-2.5g |
2,6-Dibromo-4-nitroaniline |
827-94-1 | 2.5g |
$ 75.00 | 2023-09-07 | ||
| TRC | D424705-5g |
2,6-Dibromo-4-nitroaniline |
827-94-1 | 5g |
$87.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028863-100g |
2,6-Dibromo-4-nitroaniline |
827-94-1 | 97% | 100g |
¥604 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028863-25g |
2,6-Dibromo-4-nitroaniline |
827-94-1 | 97% | 25g |
¥172 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028863-500g |
2,6-Dibromo-4-nitroaniline |
827-94-1 | 97% | 500g |
¥830 | 2024-05-21 |
2,6-Dibromo-4-nitroaniline Production Method
Production Method 1
1.2 Reagents: Bromine Solvents: Acetic acid ; 65 °C; 135 min, 65 °C
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Water ; rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Palladium diacetate , Copper(II) triflate Solvents: 1,2-Dichloroethane ; 3 h, reflux
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt; 40 - 60 min, rt
Production Method 7
Production Method 8
Production Method 9
1.2 Reagents: Sodium bromide , Sodium persulfate ; 15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 9
Production Method 10
Production Method 11
Production Method 12
2,6-Dibromo-4-nitroaniline Raw materials
- 2-Bromo-4-nitroaniline
- 4'-Nitroacetanilide
- naphthalen-1-ol
- 2,6-Dibromo-4-nitroaniline
- 1,3-Dibromo-5-nitrobenzene
2,6-Dibromo-4-nitroaniline Preparation Products
2,6-Dibromo-4-nitroaniline Suppliers
2,6-Dibromo-4-nitroaniline Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2,6-Dibromo-4-nitroaniline
Comprehensive Overview of 2,6-Dibromo-4-nitroaniline (CAS No. 827-94-1): Properties, Applications, and Industry Insights
2,6-Dibromo-4-nitroaniline (CAS No. 827-94-1) is a halogenated nitroaromatic compound widely recognized for its unique chemical properties and versatile applications. This yellow crystalline solid belongs to the class of brominated aniline derivatives, which are increasingly studied for their role in organic synthesis and specialty chemical manufacturing. With a molecular formula of C6H4Br2N2O2, this compound has garnered attention in recent years due to its potential as a building block for agrochemicals and dye intermediates.
The compound's structure features two bromine atoms at the 2- and 6-positions and a nitro group at the 4-position of the aniline ring, creating distinct electronic effects that influence its reactivity. Researchers have explored its use in cross-coupling reactions, a hot topic in green chemistry, where it serves as a precursor for more complex molecules. Recent publications highlight its utility in palladium-catalyzed transformations, aligning with the growing demand for sustainable synthetic methodologies.
From an industrial perspective, 2,6-Dibromo-4-nitroaniline has found niche applications in the production of high-performance pigments and optical materials. Its ability to impart lightfastness and thermal stability makes it valuable for coatings exposed to harsh environments. Manufacturers have optimized purification techniques to achieve >98% purity, addressing the pharmaceutical industry's stringent requirements for fine chemical intermediates.
Environmental and safety considerations remain crucial when handling this compound. While not classified as hazardous under standard regulations, proper personal protective equipment (PPE) including nitrile gloves and chemical goggles is recommended during laboratory use. Storage guidelines suggest keeping the material in amber glass containers at controlled temperatures to prevent degradation, a practice that aligns with modern chemical stewardship principles.
The analytical characterization of 827-94-1 typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. Recent advancements in process analytical technology (PAT) have enabled real-time monitoring of its synthesis, reducing batch variability. These quality control measures respond to the pharmaceutical industry's emphasis on Quality by Design (QbD) frameworks.
Market trends indicate growing demand for brominated specialty chemicals, with 2,6-Dibromo-4-nitroaniline benefiting from this trajectory. Industry reports project a compound annual growth rate (CAGR) of 4-6% through 2028, driven by applications in electronic materials and advanced coatings. Suppliers have adapted to global supply chain challenges by implementing dual-sourcing strategies and maintaining strategic stockpiles of key intermediates.
Research continues to uncover novel applications for this compound. Recent patent literature describes its incorporation into metal-organic frameworks (MOFs) for gas storage applications and as a ligand in catalytic systems for carbon-carbon bond formation. These developments position 827-94-1 as a compound of interest in emerging green chemistry initiatives and circular economy approaches to chemical manufacturing.
For researchers working with 2,6-Dibromo-4-nitroaniline, understanding its structure-activity relationships is essential. Computational chemistry studies using density functional theory (DFT) have provided insights into its electronic properties and potential reaction pathways. These theoretical approaches complement experimental work and accelerate the discovery of new applications for this versatile intermediate.
Quality standards for CAS 827-94-1 vary by application sector. While industrial-grade material may tolerate minor impurities, pharmaceutical-grade specifications often require rigorous control of genotoxic impurities and residual solvents. Leading manufacturers have implemented quality management systems compliant with ICH guidelines to meet these diverse requirements.
The future outlook for 2,6-Dibromo-4-nitroaniline appears promising as chemical innovation drives demand for specialized intermediates. Its combination of halogen functionality and nitro group reactivity creates opportunities in medicinal chemistry and materials science. As sustainable chemistry practices evolve, this compound may play a role in developing biodegradable materials and energy-efficient processes, making it a subject of ongoing scientific and industrial interest.
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